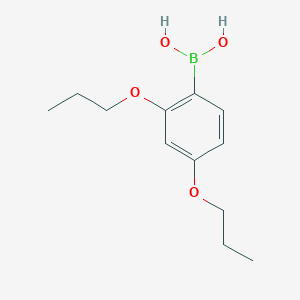

(2,4-Dipropoxyphenyl)boronic acid

説明

特性

IUPAC Name |

(2,4-dipropoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGNDOSZRKWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584904 | |

| Record name | (2,4-Dipropoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150145-25-8 | |

| Record name | (2,4-Dipropoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,4-Dipropoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of (2,4-Dipropoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. The synthesis is presented as a three-step process, commencing with the commercially available 1,3-dipropoxybenzene. Each step is detailed with specific experimental procedures, and the expected quantitative data is summarized for clarity.

Synthetic Pathway Overview

The synthesis of (2,4-Dipropoxyphenyl)boronic acid is achieved through a three-step sequence:

-

Electrophilic Bromination: 1,3-Dipropoxybenzene is first subjected to regioselective bromination to yield 1-bromo-2,4-dipropoxybenzene.

-

Grignard Reagent Formation: The resulting aryl bromide is then converted into the corresponding Grignard reagent, (2,4-Dipropoxyphenyl)magnesium bromide.

-

Borylation and Hydrolysis: Finally, the Grignard reagent is reacted with a trialkyl borate followed by acidic hydrolysis to afford the target (2,4-Dipropoxyphenyl)boronic acid.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for (2,4-Dipropoxyphenyl)boronic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 1,3-Dipropoxybenzene | 1-Bromo-2,4-dipropoxybenzene | 194.27 (Reactant) / 273.16 (Product) | 85-95 | >95 |

| 2 | 1-Bromo-2,4-dipropoxybenzene | (2,4-Dipropoxyphenyl)magnesium bromide | 273.16 (Reactant) / 297.47 (Product) | 90-98 (in solution) | N/A |

| 3 | (2,4-Dipropoxyphenyl)magnesium bromide | (2,4-Dipropoxyphenyl)boronic acid | 297.47 (Reactant) / 238.09 (Product) | 70-85 | >98 |

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,4-dipropoxybenzene

This procedure details the regioselective bromination of 1,3-dipropoxybenzene using N-bromosuccinimide (NBS). The two alkoxy groups are ortho, para-directing, and the bulky propoxy group at position 1 sterically hinders the 2-position, while the propoxy group at position 3 strongly activates the 4-position, leading to the desired regioselectivity.

Materials:

-

1,3-Dipropoxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1,3-dipropoxybenzene (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-2,4-dipropoxybenzene as a colorless oil.

Step 2: Formation of (2,4-Dipropoxyphenyl)magnesium bromide (Grignard Reagent)

This protocol describes the preparation of the Grignard reagent from 1-bromo-2,4-dipropoxybenzene. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the Grignard reagent by moisture.

Materials:

-

1-Bromo-2,4-dipropoxybenzene

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Place magnesium turnings (1.2 eq) in a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Assemble the apparatus and flush with a stream of inert gas.

-

Add a small crystal of iodine to the magnesium turnings.

-

In a separate, dry dropping funnel, prepare a solution of 1-bromo-2,4-dipropoxybenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction (the disappearance of the iodine color and gentle refluxing indicates initiation).

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution of (2,4-Dipropoxyphenyl)magnesium bromide is used directly in the next step.

Step 3: Synthesis of (2,4-Dipropoxyphenyl)boronic acid

This final step involves the reaction of the freshly prepared Grignard reagent with triisopropyl borate, followed by acidic work-up to yield the desired boronic acid.

Materials:

-

Solution of (2,4-Dipropoxyphenyl)magnesium bromide in THF (from Step 2)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cool the freshly prepared solution of (2,4-Dipropoxyphenyl)magnesium bromide (from Step 2) to -78 °C in a dry ice/acetone bath.

-

In a dropping funnel, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution while maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (2,4-Dipropoxyphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield a white solid.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations in the synthesis of (2,4-Dipropoxyphenyl)boronic acid.

(2,4-Dipropoxyphenyl)boronic acid CAS number and identifiers

An In-depth Technical Guide to (2,4-Dipropoxyphenyl)boronic acid

This technical guide provides a comprehensive overview of (2,4-Dipropoxyphenyl)boronic acid, focusing on its chemical identifiers, structural properties, and the broader context of boronic acids in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery.

Compound Identification

(2,4-Dipropoxyphenyl)boronic acid is an aromatic organic compound containing a boronic acid functional group. This moiety is of significant interest in medicinal chemistry and organic synthesis.

| Identifier | Value |

| CAS Number | 150145-25-8[1] |

| Chemical Name | (2,4-Dipropoxyphenyl)boronic acid[1] |

| Synonyms | 2,4-Dipropoxyphenylboronic acid[1] |

| Molecular Formula | C₁₂H₁₉BO₄[2] |

| Molecular Weight | 238.08 g/mol [2] |

Physicochemical and Crystallographic Data

The structural properties of (2,4-Dipropoxyphenyl)boronic acid have been characterized by X-ray crystallography. The compound exists as a centrosymmetric hydrogen-bonded dimer in its crystal form.[2][3] These dimers are further linked by C—H⋯O hydrogen bonds, creating an infinite zigzag chain structure.[2][3]

The table below summarizes the key crystallographic data.

| Parameter | Value |

| Crystal System | Triclinic[2] |

| Space Group | P-1[2] |

| a | 7.9630 (9) Å[2] |

| b | 8.8014 (12) Å[2] |

| c | 9.3182 (13) Å[2] |

| α | 101.585 (11)°[2] |

| β | 91.924 (10)°[2] |

| γ | 90.826 (10)°[2] |

| Volume (V) | 639.26 (15) ų[2] |

| Z | 2[2] |

| Temperature (T) | 100 K[2] |

Experimental Protocols

The following outlines the methodology used for the single-crystal X-ray diffraction analysis of (2,4-Dipropoxyphenyl)boronic acid.[2]

Data Collection:

-

Instrument: Bruker APEXII CCD diffractometer.[2]

-

Radiation: Mo Kα radiation.[2]

-

Absorption Correction: A multi-scan method (SORTAV) was applied.[2]

Structure Solution and Refinement:

-

Programs Used: The structure was solved using SHELXS97 and refined with SHELXS97.[2]

-

Molecular Graphics: DIAMOND software was used for molecular graphics generation.[2]

-

Publication Material: The software PLATON was used to prepare material for publication.[2]

-

Refinement Details:

Synthetic Pathways for Aryl Boronic Acids

Aryl boronic acids are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[4][5] A common and general method for their preparation involves the reaction of an organometallic reagent, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis.

Caption: Generalized workflow for the synthesis of aryl boronic acids.

Role in Drug Discovery and Development

The boronic acid functional group is a key pharmacophore in modern medicinal chemistry. Its importance stems from its unique ability to form reversible covalent bonds with diols, including the hydroxyl groups of serine residues found in the active sites of many enzymes.[6][7] This interaction makes boronic acid derivatives potent inhibitors of enzymes like proteases and esterases.[6]

The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.[7] The boron atom in Bortezomib interacts with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to cell cycle disruption and apoptosis in cancer cells.[6] This mechanism highlights the potential of incorporating the boronic acid moiety into novel therapeutic agents.

Caption: Mechanism of boronic acid as a serine protease inhibitor.

References

- 1. 2,4-DIPROPOXYPHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]

- 2. (2,4-Dipropoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2,4-Dipropoxyphen-yl)boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of (2,4-Dipropoxyphenyl)boronic acid

This guide provides an overview of the chemical properties of (2,4-Dipropoxyphenyl)boronic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Profile

(2,4-Dipropoxyphenyl)boronic acid is an organic compound with significant potential in various chemical syntheses. A clear understanding of its molecular weight and formula is fundamental for its application in experimental research.

| Property | Value |

| Molecular Formula | C12H19BO4[1] |

| Molecular Weight | 238.09 g/mol [1] |

Experimental Protocols

The determination of the molecular weight of (2,4-Dipropoxyphenyl)boronic acid is based on its chemical formula. The process involves the summation of the atomic weights of each constituent atom.

Methodology for Molecular Weight Calculation:

-

Identify the elements present: The chemical formula C12H19BO4 indicates the presence of Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O).[1]

-

Determine the number of atoms for each element: The formula shows 12 Carbon atoms, 19 Hydrogen atoms, 1 Boron atom, and 4 Oxygen atoms.

-

Ascertain the atomic weight of each element:

-

Carbon (C): ~12.01 g/mol

-

Hydrogen (H): ~1.008 g/mol

-

Boron (B): ~10.81 g/mol

-

Oxygen (O): ~16.00 g/mol

-

-

Calculate the total weight for each element:

-

Carbon: 12 * 12.01 = 144.12 g/mol

-

Hydrogen: 19 * 1.008 = 19.152 g/mol

-

Boron: 1 * 10.81 = 10.81 g/mol

-

Oxygen: 4 * 16.00 = 64.00 g/mol

-

-

Sum the weights to find the molecular weight:

-

144.12 + 19.152 + 10.81 + 64.00 = 238.082 g/mol

-

The calculated molecular weight is approximately 238.09 g/mol .

Diagrammatic Representation

The logical workflow for determining the molecular weight of (2,4-Dipropoxyphenyl)boronic acid is illustrated below.

References

Solubility of (2,4-Dipropoxyphenyl)boronic Acid in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2,4-Dipropoxyphenyl)boronic acid in common laboratory solvents. A thorough review of current scientific literature reveals a lack of specific quantitative solubility data for this particular compound. This is not uncommon for specialized boronic acids.[1][2][3][4] Therefore, this guide presents solubility data for structurally analogous compounds to provide a predictive framework. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values.

Physicochemical Properties of (2,4-Dipropoxyphenyl)boronic Acid

A summary of the key physicochemical properties of (2,4-Dipropoxyphenyl)boronic acid is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉BO₄ | [5][6] |

| Molecular Weight | 238.09 g/mol | [6] |

| CAS Number | 150145-25-8 | [6] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere | [6] |

Expected Solubility Trends

In the absence of specific data for (2,4-Dipropoxyphenyl)boronic acid, its solubility can be estimated by examining structurally similar compounds. Arylboronic acids, in general, exhibit a range of solubilities depending on the nature of the substituents on the aromatic ring and the polarity of the solvent.[1][7][8][9]

The presence of two propoxy groups on the phenyl ring of (2,4-Dipropoxyphenyl)boronic acid is expected to increase its lipophilicity compared to the parent phenylboronic acid. Generally, the introduction of alkoxy groups into a phenylboronic acid ring increases its solubility in most organic solvents.[1][7] Phenylboronic acid itself demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9] It is therefore anticipated that (2,4-Dipropoxyphenyl)boronic acid will be soluble in polar aprotic solvents such as acetone, 3-pentanone, and chloroform, and will likely have low solubility in nonpolar solvents like methylcyclohexane and water.

Solubility Data of Analogous Compounds

The following tables summarize the quantitative solubility of various isomers of isobutoxyphenylboronic acid and phenylboronic acid in a range of organic solvents. This data can serve as a valuable reference for estimating the solubility of (2,4-Dipropoxyphenyl)boronic acid. The data is presented as the mole fraction (x) of the solute at various temperatures.

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers [1]

| Solvent | Temperature (K) | o-isobutoxyphenylboronic acid (Mole Fraction, x) | m-isobutoxyphenylboronic acid (Mole Fraction, x) | p-isobutoxyphenylboronic acid (Mole Fraction, x) |

| Chloroform | 295.15 | 0.103 | 0.021 | 0.017 |

| 305.15 | 0.165 | 0.035 | 0.028 | |

| 315.15 | 0.258 | 0.058 | 0.046 | |

| 3-Pentanone | 295.15 | 0.231 | 0.048 | 0.041 |

| 305.15 | 0.325 | 0.075 | 0.065 | |

| 315.15 | 0.449 | 0.116 | 0.101 | |

| Acetone | 295.15 | 0.287 | 0.071 | 0.062 |

| 305.15 | 0.394 | 0.107 | 0.094 | |

| 315.15 | 0.529 | 0.158 | 0.140 | |

| Dipropyl ether | 295.15 | 0.019 | 0.004 | 0.003 |

| 305.15 | 0.031 | 0.007 | 0.006 | |

| 315.15 | 0.050 | 0.012 | 0.010 | |

| Methylcyclohexane | 295.15 | 0.002 | <0.001 | <0.001 |

| 305.15 | 0.003 | <0.001 | <0.001 | |

| 315.15 | 0.005 | 0.001 | 0.001 |

Table 2: Solubility of Phenylboronic Acid [8]

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 295.15 | 0.038 |

| 305.15 | 0.055 | |

| 315.15 | 0.078 | |

| 3-Pentanone | 295.15 | 0.254 |

| 305.15 | 0.320 | |

| 315.15 | 0.396 | |

| Acetone | 295.15 | 0.324 |

| 305.15 | 0.395 | |

| 315.15 | 0.474 | |

| Dipropyl ether | 295.15 | 0.187 |

| 305.15 | 0.246 | |

| 315.15 | 0.315 | |

| Methylcyclohexane | 295.15 | <0.001 |

| 305.15 | 0.001 | |

| 315.15 | 0.002 |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for (2,4-Dipropoxyphenyl)boronic acid, established experimental protocols should be followed. The dynamic method and the shake-flask method are two common and reliable techniques.

Dynamic Method (Turbidity Measurement)

This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][7][8][9]

Principle: A suspension of the boronic acid in a solvent is heated at a constant rate. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat bath with controlled heating

-

Luminance probe or laser beam for turbidity detection

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of (2,4-Dipropoxyphenyl)boronic acid and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. The point of complete dissolution is identified by a sharp increase in light transmittance.

-

Data Collection: The temperature at which the solution becomes clear is recorded. This procedure is repeated for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[1]

Thermodynamic Solubility (Shake-Flask Method)

This is a robust and widely accepted protocol for determining the equilibrium solubility of a substance.[2]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

-

Constant temperature shaker bath

-

Flasks with low-adsorption properties

-

Validated analytical method (e.g., HPLC-UV, GC)

-

Syringe filters

Procedure:

-

Equilibration: Add an excess amount of (2,4-Dipropoxyphenyl)boronic acid to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.[2]

-

Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[2][3]

-

Phase Separation: Allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot using a syringe filter compatible with the solvent. Analyze the concentration of the dissolved boronic acid in the filtrate using a validated analytical method.

Conclusion

While specific quantitative solubility data for (2,4-Dipropoxyphenyl)boronic acid is not currently available in the public domain, this guide provides a framework for its estimation based on analogous compounds. The provided experimental protocols offer robust methods for researchers to determine precise solubility data in their laboratories. A thorough understanding of the solubility of (2,4-Dipropoxyphenyl)boronic acid is essential for its effective use in organic synthesis, purification, and formulation development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (2,4-Dipropoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 150145-25-8|(2,4-Dipropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

Spectroscopic and Structural Analysis of (2,4-Dialkoxyphenyl)boronic Acids: A Technical Guide

Introduction: This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for arylboronic acids, with a specific focus on the (2,4-dialkoxyphenyl) substitution pattern. Due to the limited availability of published experimental NMR data for (2,4-Dipropoxyphenyl)boronic acid, this document will utilize the closely related and well-characterized (2,4-Dimethoxyphenyl)boronic acid as a representative analogue. The principles and methodologies described herein are directly applicable to researchers, scientists, and drug development professionals working with this class of compounds. This guide presents tabulated NMR data, detailed experimental protocols, and logical workflow diagrams to facilitate a comprehensive understanding of the spectroscopic and structural characteristics of these important chemical entities.

NMR Data Presentation

The 1H and 13C NMR data for the representative compound, (2,4-Dimethoxyphenyl)boronic acid, are summarized below. These tables provide a clear and structured presentation of chemical shifts (δ), signal multiplicities, coupling constants (J), and assignments, allowing for easy interpretation and comparison.

Table 1: 1H NMR Data for (2,4-Dimethoxyphenyl)boronic acid

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.65 | d | 8.4 | H-6 |

| 6.55 | dd | 8.4, 2.4 | H-5 |

| 6.48 | d | 2.4 | H-3 |

| 3.86 | s | - | OCH3 (at C-4) |

| 3.82 | s | - | OCH3 (at C-2) |

| 8.0 (broad s) | s | - | B(OH)2 |

Table 2: 13C NMR Data for (2,4-Dimethoxyphenyl)boronic acid

| Chemical Shift (ppm) | Assignment |

| 165.2 | C-2 |

| 163.8 | C-4 |

| 137.5 | C-6 |

| 106.2 | C-5 |

| 98.4 | C-3 |

| 56.1 | OCH3 (at C-4) |

| 55.8 | OCH3 (at C-2) |

| Note: The carbon atom attached to the boron (C-1) is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus. |

Experimental Protocols

The acquisition of high-quality NMR spectra for arylboronic acids requires careful consideration of the experimental conditions to overcome challenges such as poor solubility and the tendency to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra.

2.1. Sample Preparation

A representative protocol for preparing an NMR sample of an arylboronic acid is as follows:

-

Dissolution: Approximately 5-10 mg of the arylboronic acid is dissolved in 0.6-0.7 mL of a suitable deuterated solvent.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are often preferred solvents. Methanol-d4 can be particularly effective in breaking up the boroxine trimers that boronic acids tend to form.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Filtration: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2.2. NMR Data Acquisition

NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

1H NMR: Standard acquisition parameters are generally sufficient. The spectral width is typically set from -2 to 12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

13C NMR: A proton-decoupled pulse sequence is used. The spectral width is typically set from 0 to 200 ppm. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Mandatory Visualizations

3.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of (2,4-Dipropoxyphenyl)boronic acid with the IUPAC numbering scheme used for the assignment of NMR signals.

Caption: Molecular structure of (2,4-Dipropoxyphenyl)boronic acid with atom numbering.

3.2. General Workflow for NMR Analysis

The logical workflow for the characterization of an arylboronic acid using NMR spectroscopy is depicted in the following diagram.

Caption: A flowchart illustrating the key stages of NMR analysis for arylboronic acids.

(2,4-Dipropoxyphenyl)boronic acid: A Technical Guide to Commercial Availability and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic applications of (2,4-Dipropoxyphenyl)boronic acid. This valuable reagent is of significant interest to researchers in medicinal chemistry and materials science due to its utility in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.

Commercial Availability and Suppliers

(2,4-Dipropoxyphenyl)boronic acid, identified by the CAS number 150145-25-8 , is available from a range of specialized chemical suppliers. While the product may be offered under different catalog numbers and with varying purity levels, the following companies are key sources for this compound. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| BLD Pharm | 150145-25-8 | C₁₂H₁₉BO₄ | 238.09 | Storage conditions: Inert atmosphere, 2-8°C.[1] |

| ECHO CHEMICAL CO., LTD. | 150145-25-8 | C₁₂H₁₉BO₄ | 238.09 | Marketed under the TITAN brand.[2] |

| Cnsreagents | 150145-25-8 | C₁₂H₁₉BO₄ | 238.092 | Purity of >=95% is indicated. |

| Bide Pharmatech | 150145-25-8 | C₁₂H₁₉BO₄ | 238.09 | --- |

| Chem-Impex | 150145-25-8 | C₁₂H₁₉BO₄ | 238.09 | --- |

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of (2,4-Dipropoxyphenyl)boronic acid is presented below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 150145-25-8 |

| Molecular Formula | C₁₂H₁₉BO₄ |

| Molecular Weight | 238.09 g/mol |

| Purity | ≥95% to ≥98% (Varies by supplier) |

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

(2,4-Dipropoxyphenyl)boronic acid is a versatile building block, most notably employed in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds. These structural motifs are prevalent in many biologically active molecules and functional materials.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, which can be adapted for use with (2,4-Dipropoxyphenyl)boronic acid.

Materials:

-

Aryl bromide (1.0 equiv)

-

(2,4-Dipropoxyphenyl)boronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable phosphine ligand) (0.01 - 0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide, (2,4-Dipropoxyphenyl)boronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed anhydrous solvent to the reaction mixture via syringe. If a biphasic system is used, add the degassed aqueous solution of the base.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow of a Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Logical workflow for a Suzuki-Miyaura cross-coupling experiment.

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The palladium-catalyzed cycle of the Suzuki-Miyaura reaction.

References

A Technical Guide to Substituted Phenylboronic Acids: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, makes them valuable tools for a wide range of biological applications.[1][2][3] This guide provides an in-depth overview of the key literature and reviews on substituted phenylboronic acids, with a focus on their synthesis, characterization, and applications as enzyme inhibitors and in drug delivery systems.

Synthesis of Substituted Phenylboronic Acids

The most prevalent and versatile method for the synthesis of substituted phenylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a phenylboronic acid) and an organohalide. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

General Suzuki-Miyaura Coupling Reaction

The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.

Table 1: Common Components and Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Role |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Facilitates the cross-coupling reaction |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the palladium catalyst and influences its reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes the reactants and catalyst |

Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid

This protocol describes the synthesis of 3-aminophenylboronic acid, a common building block in the development of therapeutic agents. The synthesis involves the reaction of 3-nitrobenzophenone with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by reduction of the nitro group.[8]

Materials:

-

3-Nitrobenzophenone

-

Bis(pinacolato)diboron

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried flask, add 3-nitrobenzophenone (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(OAc)₂ (3 mol%), and KOAc (2.5 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water to quench the reaction.

-

Acidify the mixture with HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The resulting 3-nitrophenylboronic acid pinacol ester is then reduced to 3-aminophenylboronic acid using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride.

-

The final product is purified by recrystallization or column chromatography.

Characterization of Substituted Phenylboronic Acids

A key technique for the characterization of boronic acids and their derivatives is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11][12][13] The chemical shift of the boron atom provides valuable information about its coordination environment (trigonal vs. tetrahedral), which is crucial for understanding the interaction of boronic acids with diols.

Experimental Protocol: ¹¹B NMR Characterization

Sample Preparation:

-

Dissolve the boronic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

For studying diol interactions, a solution of the diol is added to the boronic acid solution.

-

The pH of the solution should be carefully controlled, as the binding of boronic acids to diols is pH-dependent.

NMR Acquisition:

-

Acquire the ¹¹B NMR spectrum on a spectrometer equipped with a boron-observe probe.

-

Use a quartz NMR tube to minimize background signals from borosilicate glass.[11]

-

The chemical shifts are typically referenced to BF₃·OEt₂.

Data Analysis:

-

The chemical shift of the boron signal will indicate the nature of the boron species. Trigonal boronic acids typically resonate around 28-30 ppm, while tetrahedral boronate esters resonate at lower chemical shifts (around 5-9 ppm).

-

The integration of the signals can be used to determine the equilibrium constants for the binding of boronic acids to diols.[10][12]

Applications in Drug Development

Substituted phenylboronic acids have shown great promise as therapeutic agents, particularly as enzyme inhibitors.[14][15][16][17][18][19][20] Their ability to form a stable, reversible covalent bond with the catalytic serine residue in serine proteases makes them potent inhibitors of this class of enzymes.

Phenylboronic Acids as β-Lactamase Inhibitors

β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics. Phenylboronic acids have been extensively studied as inhibitors of these enzymes, with several compounds showing potent activity.

Table 2: Inhibitory Activity of Substituted Phenylboronic Acids against β-Lactamases

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| 3-Nitrophenylboronic acid | AmpC | - | 1300 | [15] |

| 4-Carboxyphenylboronic acid | AmpC | - | 2600 | [15] |

| Compound 11 (a 4-carboxy derivative) | AmpC | - | 26 | [15] |

| 3-Azidomethylphenyl boronic acid | KPC-2 | - | 2300 | [14] |

| 3-Azidomethylphenyl boronic acid | AmpC | - | 700 | [14] |

| Compound 5 (a triazole derivative) | KPC-2 | - | 730 | [14] |

| Compound 10a (a triazole derivative) | AmpC | - | 140 | [14] |

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general procedure for determining the inhibitory activity of a substituted phenylboronic acid against a target enzyme, such as a β-lactamase.[21][22][23]

Materials:

-

Purified enzyme

-

Substrate (e.g., nitrocefin for β-lactamases)

-

Inhibitor (substituted phenylboronic acid)

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the inhibitor dilutions to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the absorbance of the product formation over time using a microplate reader at the appropriate wavelength (e.g., 486 nm for nitrocefin).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Substituted phenylboronic acids have been shown to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often dysregulated in cancer and inflammatory diseases.[][25][26][27][28][29][30]

Caption: The MAPK signaling pathway and a potential point of inhibition by substituted phenylboronic acids.

Caption: The NF-κB signaling pathway, highlighting the inhibition of the proteasome by the boronic acid-containing drug Bortezomib.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and screening of substituted phenylboronic acid libraries.

Caption: A typical workflow for the synthesis and characterization of substituted phenylboronic acids.

Caption: A high-throughput screening workflow for the identification of potent enzyme inhibitors from a library of substituted phenylboronic acids.[31][32][33][34]

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. NMR Protocols [nmr.chem.ucsb.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. superchemistryclasses.com [superchemistryclasses.com]

- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 25. p38 MAPK Activation, JNK Inhibition, Neoplastic Growth Inhibition and Increased Gap Junction Communication in Human Lung Carcinoma and Ras-Transformed Cells by 4-Phenyl-3-Butenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. selleckchem.com [selleckchem.com]

- 29. researchgate.net [researchgate.net]

- 30. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 33. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Crystal Structure of (2,4-Dipropoxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (2,4-Dipropoxyphenyl)boronic acid. The document presents comprehensive crystallographic data, detailed experimental protocols for its synthesis and crystal structure determination, and a visualization of its supramolecular architecture. This information is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Core Crystallographic and Refinement Data

The crystal structure of (2,4-Dipropoxyphenyl)boronic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1. The asymmetric unit contains one molecule of (2,4-Dipropoxyphenyl)boronic acid. The crystal data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for (2,4-Dipropoxyphenyl)boronic acid

| Parameter | Value |

| Empirical Formula | C₁₂H₁₉BO₄ |

| Formula Weight | 238.08 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 7.9630 (9) Å |

| b | 8.8014 (12) Å |

| c | 9.3182 (13) Å |

| α | 101.585 (11)° |

| β | 91.924 (10)° |

| γ | 90.826 (10)° |

| Volume | 639.26 (15) ų |

| Z | 2 |

| Density (calculated) | 1.236 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| Crystal Size | 0.15 x 0.12 x 0.10 mm |

| Data Collection | |

| Diffractometer | Bruker APEXII |

| Reflections Collected | 12243 |

| Independent Reflections | 2950 [R(int) = 0.024] |

| Reflections with I > 2σ(I) | 1981 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2950 / 0 / 154 |

| Goodness-of-fit on F² | 0.90 |

| Final R indices [I > 2σ(I)] | R1 = 0.033, wR2 = 0.081 |

| R indices (all data) | R1 = 0.057, wR2 = 0.088 |

| Largest diff. peak and hole | 0.35 and -0.19 e.Å⁻³ |

Data sourced from Acta Crystallographica Section E: Structure Reports Online[1][2].

Supramolecular Assembly

In the solid state, (2,4-Dipropoxyphenyl)boronic acid exhibits a rich supramolecular architecture dominated by hydrogen bonding. The molecules form centrosymmetric dimers via O—H···O hydrogen bonds between the boronic acid moieties. These dimers are further linked by C—H···O interactions, creating infinite zigzag chains. These chains assemble into sheets, which are then interconnected through weak C—H···π interactions, ultimately forming a three-dimensional network.[1] An intramolecular O—H···O hydrogen bond is also observed between the ortho-propoxy group and the boronic acid hydroxyl group, which is a common feature in related structures.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of (2,4-Dipropoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction's significance is underscored by its wide application in the pharmaceutical industry, materials science, and academic research. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.

(2,4-Dipropoxyphenyl)boronic acid is a valuable building block for introducing a disubstituted phenyl moiety with propoxy groups at the 2 and 4 positions. These alkoxy groups can influence the electronic and steric properties of the resulting molecule, potentially enhancing solubility, modulating biological activity, or tuning the optical properties of materials. This document provides detailed application notes and protocols for the effective use of (2,4-dipropoxyphenyl)boronic acid in Suzuki-Miyaura coupling reactions.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The base plays a critical role in the transmetalation step by forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).

Applications in Research and Development

The use of (2,4-dipropoxyphenyl)boronic acid in Suzuki-Miyaura coupling allows for the synthesis of a variety of complex molecules with potential applications in:

-

Pharmaceutical Drug Discovery: The resulting biaryl structures can serve as scaffolds for novel therapeutic agents. The dipropoxy substitution can influence pharmacokinetic properties such as metabolism and membrane permeability.

-

Materials Science: Incorporation of the 2,4-dipropoxyphenyl moiety can be used to develop new organic electronic materials, liquid crystals, and polymers with tailored electronic and photophysical properties.

-

Agrochemicals: Synthesis of novel pesticides and herbicides with potentially improved efficacy and environmental profiles.

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura coupling of (2,4-dipropoxyphenyl)boronic acid with aryl halides. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

(2,4-Dipropoxyphenyl)boronic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or 1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a Schlenk flask, add (2,4-dipropoxyphenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst components: palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

(2,4-Dipropoxyphenyl)boronic acid

-

Aryl halide (bromide or chloride)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and water (degassed)

-

Microwave reactor vial with a stir bar

Procedure:

-

To a microwave reactor vial, add the aryl halide (1.0 equivalent), (2,4-dipropoxyphenyl)boronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and cesium carbonate (2.0 equivalents).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of (2,4-dipropoxyphenyl)boronic acid with various aryl halides. Please note that these are representative examples and actual yields may vary depending on the specific substrate and reaction optimization.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 6 | 80-90 |

| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 75-85 |

| 4-Chlorotoluene | PdCl₂(PCy₃)₂ (2) | - | K₃PO₄ (3) | t-BuOH/H₂O | 100 | 24 | 60-75 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

-

Low Yield:

-

Catalyst activity: Ensure the palladium catalyst is active. Consider using a pre-catalyst or a different ligand.

-

Base: The choice of base is crucial. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.

-

Solvent: The solvent system can significantly impact the reaction. Aprotic polar solvents like DMF or DME can be effective.

-

Temperature: Increasing the reaction temperature may improve yields, especially for challenging substrates.

-

-

Side Reactions:

-

Homocoupling of boronic acid: This can occur at high temperatures or with certain catalyst systems. Using a lower temperature or a different catalyst/ligand combination can mitigate this.

-

Protodeboronation (loss of the boronic acid group): This can be minimized by ensuring anhydrous conditions (if required by the specific protocol) and using an appropriate base.

-

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these guidelines and protocols, researchers can effectively utilize (2,4-dipropoxyphenyl)boronic acid as a versatile building block in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with (2,4-Dipropoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (2,4-Dipropoxyphenyl)boronic acid. This electron-rich boronic acid is a valuable building block for the synthesis of biaryl compounds, which are significant structural motifs in many pharmaceutical agents and drug candidates. The protocol is based on established methods for structurally similar electron-rich arylboronic acids, such as (2,4-dimethoxyphenyl)boronic acid, and is designed to serve as a robust starting point for reaction optimization.

Core Concepts

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, (2,4-Dipropoxyphenyl)boronic acid) and an organic halide or triflate. The reaction is widely used in academic and industrial research due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[2]

Experimental Protocols

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of (2,4-Dipropoxyphenyl)boronic acid with an aryl bromide.

Materials:

-

(2,4-Dipropoxyphenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl bromide (1.0 equiv.), (2,4-Dipropoxyphenyl)boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask via syringe. The typical solvent volume is 5-10 mL per mmol of the aryl halide.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.

Data Presentation: Comparative Performance of Bases and Catalysts

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of structurally similar electron-rich boronic acids with aryl halides. These conditions can serve as a starting point for the optimization of reactions with (2,4-Dipropoxyphenyl)boronic acid.

| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 2 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 3 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 4 | Phenylboronic acid | 4-Bromoanisole | PdCl₂(PPh₃)₂ (1) | Na₂CO₃ (2.5) | 1,4-Dioxane | reflux | 4 | >95 |

| 5 | 4-Methoxyphenylboronic acid | p-Toluenesulfonyl chloride | Pd(PPh₃)₄ (8) | K₂CO₃ (3.0) | DME | reflux | - | ~60% |

Data in this table is compiled from representative literature procedures for Suzuki-Miyaura cross-coupling reactions of electron-rich boronic acids.[3][4][5]

Visualizations

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: The role of biaryl synthesis in the drug discovery pipeline.

References

Applications of (2,4-Dipropoxyphenyl)boronic Acid in Organic Synthesis: Application Notes and Protocols

(2,4-Dipropoxyphenyl)boronic acid is a versatile organoboron compound that serves as a valuable building block in modern organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The presence of two propoxy groups on the phenyl ring influences its electronic properties and solubility, making it a useful reagent for the synthesis of complex organic molecules, particularly in the field of materials science and medicinal chemistry.

These application notes provide detailed protocols for the synthesis of (2,4-dipropoxyphenyl)boronic acid and its use in Suzuki-Miyaura cross-coupling reactions, targeting researchers, scientists, and drug development professionals.

Synthesis of (2,4-Dipropoxyphenyl)boronic Acid

The synthesis of (2,4-dipropoxyphenyl)boronic acid can be achieved through a standard procedure involving the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a borate ester. A common route involves the Grignard reaction of 1-bromo-2,4-dipropoxybenzene.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the preparation of (2,4-dipropoxyphenyl)boronic acid from 1-bromo-2,4-dipropoxybenzene.

Materials:

-

1-bromo-2,4-dipropoxybenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 1-bromo-2,4-dipropoxybenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1-bromo-2,4-dipropoxybenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 equivalents) dropwise via a syringe, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford (2,4-dipropoxyphenyl)boronic acid as a solid.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of (2,4-dipropoxyphenyl)boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

(2,4-Dipropoxyphenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds. A notable application is in the development of organic dyes for dye-sensitized solar cells (DSSCs), where the 2,4-dipropoxyphenyl moiety often serves as an electron-donating group.

Application Example 1: Synthesis of a Phenothiazine-Based Dye Precursor

This protocol describes the Suzuki-Miyaura coupling of 3-bromo-10-hexyl-10H-phenothiazine with (2,4-dipropoxyphenyl)boronic acid, a key step in the synthesis of a reference dye for DSSC applications.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value |

| Aryl Halide | 3-bromo-10-hexyl-10H-phenothiazine |

| Boronic Acid | (2,4-Dipropoxyphenyl)boronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) |

| Base | Potassium phosphate (K₃PO₄) |

| Solvent | Toluene/Water |

| Temperature | 100 °C |

| Reaction Time | 16 hours |

| Yield | ~70-80% (Reported yields for similar reactions vary) |

Experimental Protocol

Materials:

-

3-bromo-10-hexyl-10H-phenothiazine (1.0 equivalent)

-

(2,4-Dipropoxyphenyl)boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add 3-bromo-10-hexyl-10H-phenothiazine, (2,4-dipropoxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add deoxygenated toluene and deionized water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

(2,4-Dipropoxyphenyl)boronic Acid: A Versatile Building Block for Kinase Inhibitor Synthesis in Medicinal Chemistry

(2,4-Dipropoxyphenyl)boronic acid is an aromatic boronic acid that serves as a valuable building block in medicinal chemistry, primarily through its application in palladium-catalyzed cross-coupling reactions. Its disubstituted phenyl ring allows for the creation of sterically influenced and electronically tuned molecular scaffolds, making it an attractive component in the design of targeted therapeutics. This document outlines the application of (2,4-dipropoxyphenyl)boronic acid in the synthesis of kinase inhibitors, providing detailed protocols and illustrating its utility in drug discovery workflows.

Boronic acids are essential in modern drug discovery, largely due to their role as key coupling partners in the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1][2] This reaction is widely used by medicinal chemists for the synthesis of bioactive molecules and the generation of chemical libraries to explore structure-activity relationships (SAR).[1] While a vast number of boronic acids are commercially available, the selection of specific building blocks is crucial for maximizing the information gained from newly synthesized target molecules.[1]

Application: Synthesis of a Hypothetical Kinase Inhibitor Targeting BCR-ABL

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. The signaling pathway is initiated by the autophosphorylation of the kinase domain, which then phosphorylates downstream substrates, leading to the activation of multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately promoting cell proliferation and survival.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of (2,4-Dipropoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with (2,4-Dipropoxyphenyl)boronic acid. This electron-rich boronic acid is a valuable building block in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials. Due to its electronic properties, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.

Introduction to Suzuki-Miyaura Coupling with Electron-Rich Boronic Acids

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] While broadly applicable, electron-rich boronic acids like (2,4-Dipropoxyphenyl)boronic acid can present challenges. The electron-donating alkoxy groups can affect the transmetalation step of the catalytic cycle. Therefore, the use of specialized ligands that can promote efficient oxidative addition and reductive elimination is often necessary to achieve optimal results. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and coworkers, have shown particular efficacy in these challenging couplings.[2][3][4]

Recommended Catalysts and Ligands

For Suzuki-Miyaura reactions involving electron-rich and sterically hindered arylboronic acids, modern palladium precatalysts and specialized phosphine ligands are highly recommended. While specific data for (2,4-Dipropoxyphenyl)boronic acid is limited in readily available literature, data from the closely related and structurally similar (2,4-Dimethoxyphenyl)boronic acid provides valuable insights into effective catalyst systems.

A screening of palladium catalysts for the coupling of 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole with (2,4-Dimethoxyphenyl)boronic acid highlighted the differences in catalyst performance.[5]

Table 1: Catalyst System Performance with (2,4-Dimethoxyphenyl)boronic acid [5]

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Observations |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/Water | 80 | >2 | Incomplete reaction, starting materials remained. |

| [Pd(dppf)Cl₂] | dppf | K₂CO₃ | Toluene/Ethanol/Water | 80 | >2 | No product formation observed. |

| PEPPSI™-iPr | Imidazole-based carbene | K₂CO₃ | Toluene/Ethanol/Water | 80 | >2 | No product formation observed. |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation

Based on these results and broader literature on electron-rich boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are recommended. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity for a broad range of substrates, including those that are sterically hindered or electron-rich, often allowing for reactions at lower temperatures.[2][3][6] Therefore, a catalyst system composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the SPhos ligand is a strong starting point for reactions with (2,4-Dipropoxyphenyl)boronic acid.

Experimental Protocols

The following is a detailed protocol for a general Suzuki-Miyaura cross-coupling reaction of (2,4-Dipropoxyphenyl)boronic acid with an aryl bromide. This protocol is based on established methods for challenging Suzuki couplings.[2][7]

Materials:

-

(2,4-Dipropoxyphenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (2,4-Dipropoxyphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

To better understand the underlying chemistry and experimental procedure, the following diagrams are provided.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. diva-portal.org [diva-portal.org]